2,1,3-Benzothiadiazole-4-carbonyl chloride
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Overview
Description
2,1,3-Benzothiadiazole-4-carbonyl chloride: is an organic compound with the molecular formula C₇H₃ClN₂OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including organic electronics and materials science, due to its unique electronic properties .
Mechanism of Action
Target of Action
Benzothiadiazole derivatives are known to be important acceptor units used in the development of photoluminescent compounds .
Mode of Action
It’s known that benzothiadiazole derivatives can improve the electronic properties of resulting organic materials due to their strong electron-withdrawing ability .
Biochemical Pathways
Benzothiadiazole derivatives are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Pharmacokinetics
The compound has a water solubility of 9363 mg/l at 25°c, which could potentially impact its bioavailability .
Result of Action
Benzothiadiazole derivatives are known to contribute to the luminosity of organic light-emitting diodes, with high emission intensity and quantum efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole-4-carbonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reactive chlorinating agents .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,1,3-benzothiadiazole-4-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to facilitate the reactions.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry: 2,1,3-Benzothiadiazole-4-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its electron-deficient nature makes it a valuable component in the design of organic semiconductors .
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents. These compounds can selectively stain cellular components, aiding in the visualization of biological processes .
Industry: The compound is utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its unique electronic properties contribute to the performance and efficiency of these devices .
Comparison with Similar Compounds
- 2,1,3-Benzothiadiazole-5-carbonyl chloride
- 2,1,3-Benzothiadiazole-4-carboxylic acid
- 2,1,3-Benzothiadiazole-4-amine
Comparison: Compared to its analogs, 2,1,3-Benzothiadiazole-4-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a versatile intermediate in organic synthesis. Its derivatives exhibit distinct electronic properties, making them suitable for specific applications in materials science and electronics .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKMNSWHLNANDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383579 |
Source
|
Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148563-33-1 |
Source
|
Record name | 2,1,3-benzothiadiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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